Cas no 34029-94-2 ((7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide)
![(7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide structure](https://nl.kuujia.com/scimg/cas/34029-94-2x500.png)
34029-94-2 structure
Productnaam:(7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide
(7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide Chemische en fysische eigenschappen
Naam en identificatie
-
- (7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide
- (7R-cis)-<wbr>
- Laurepukine
- (7R)-6,7,7aβ,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-12-ol, 6,7,7a,8-tetrahydro-7-methyl-, 7-oxide, (7R,7aR)-
- Q27283884
- MCN6QK3FK3
- Laurepukin
- 6abeta-Aporphin-11-ol, 1,2-(methylenedioxy)-, 6beta-oxide
- 34029-94-2
- UNII-MCN6QK3FK3
- (7R-Cis)-6,7,7a,8-tetrahydro-7-methyl-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-12-ol 7-oxide
- 6a.beta.-Aporphin-11-ol, 1,2-(methylenedioxy)-, 6.beta.-oxide
- Laurepukine [MI]
-
- Inchi: InChI=1S/C18H17NO4/c1-19(21)6-5-11-8-14-18(23-9-22-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3
- InChI-sleutel: KBLBAGBORDBOPT-UHFFFAOYSA-N
- LACHT: CN1(=O)CCc2cc3OCOc3c-3c2C1Cc1cccc(O)c-31
Berekende eigenschappen
- Exacte massa: 311.11581
- Monoisotopische massa: 311.11575802g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 0
- Complexiteit: 488
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 56.8Ų
- XLogP3: 2.4
Experimentele eigenschappen
- Smeltpunt: 230-231°
- PSA: 61.75
- Specifieke rotatie: D -222° (c = 0.022 in chloroform)
(7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide Gerelateerde literatuur
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
34029-94-2 ((7R)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-12-ol 7-oxide) Gerelateerde producten
- 196082-06-1(N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide)
- 2005195-35-5({1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxypropan-2-yl}cyclobutane)
- 2138207-71-1({2-[(Methylamino)methyl]-1-(propan-2-yl)cyclopropyl}methanol)
- 1354952-55-8(ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride)
- 1251609-75-2(N-{1-(hydroxymethyl)cyclopropylmethyl}-N'-(2-methoxyphenyl)ethanediamide)
- 2171157-52-9(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutane-1-carboxylic acid)
- 2248378-93-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-methylpentanoate)
- 1592774-25-8(1-(2-bromo-5-methylphenyl)prop-2-en-1-ol)
- 328540-83-6(4-((4'-Nitro-[1,1'-biphenyl]-4-yl)amino)-4-oxobut-2-enoic acid)
- 3885-38-9(Ethyl 3-Methyl-2-quinoxalinecarboxylate)
Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Hebei Ganmiao New material Technology Co., LTD
Goudlid
CN Leverancier
Bulk
